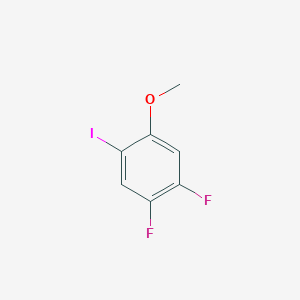

1,2-Difluoro-4-iodo-5-methoxybenzene

説明

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for polysubstituted aromatic compounds. The compound's official IUPAC name precisely describes the positions of the three distinct substituents on the benzene ring: two fluorine atoms at positions 1 and 2, one iodine atom at position 4, and a methoxy group at position 5. This nomenclature system ensures unambiguous identification across scientific literature and chemical databases.

The compound is registered under Chemical Abstracts Service number 1228093-54-6, providing a unique numerical identifier for database searches and regulatory documentation. Alternative nomenclature includes the descriptor "benzene, 1,2-difluoro-4-iodo-5-methoxy-" which follows the benzene parent compound naming convention. The systematic name reflects the compound's molecular architecture and facilitates communication among researchers in synthetic organic chemistry and medicinal chemistry applications.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Registry Number | 1228093-54-6 | |

| Molecular Formula | C₇H₅F₂IO | |

| Molecular Weight | 270.01 g/mol | |

| Alternative Name | Benzene, 1,2-difluoro-4-iodo-5-methoxy- |

The compound's International Chemical Identifier string provides a standardized representation of its molecular structure: InChI=1S/C7H5F2IO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3. The corresponding InChI Key ZPQSYQHIOJOCIT-UHFFFAOYSA-N serves as a compressed version for database searches and structural comparisons. The Simplified Molecular Input Line Entry System representation COC1=CC(=C(C=C1I)F)F encodes the connectivity and bonding patterns in a linear format suitable for computational applications.

Additional systematic identifiers include the DSSTox Substance ID DTXSID10673123 and the corresponding compound identifier DTXCID80623872, which facilitate regulatory database searches and toxicological assessments. The Nikkaji Number J2.829.635E provides identification within Japanese chemical databases, while the Wikidata identifier Q82594481 links to structured chemical knowledge repositories. These multiple identification systems ensure comprehensive cataloging across international chemical information systems.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally influenced by the planar aromatic benzene ring system with its characteristic six-membered carbon framework. The presence of multiple substituents creates a complex electronic environment that affects both the geometric parameters and conformational preferences of the molecule. The fluorine atoms at positions 1 and 2 introduce significant electronegativity differences, while the bulky iodine substituent at position 4 creates steric considerations that influence the overall molecular shape.

The compound exhibits a calculated density of 1.876 g/cm³, reflecting the substantial mass contribution of the iodine atom and the compact packing of the polysubstituted aromatic system. This density value indicates a relatively dense molecular structure consistent with the presence of heavy halogen substituents. The methoxy group at position 5 introduces conformational flexibility through rotation about the carbon-oxygen bond, allowing for different orientational arrangements that may influence intermolecular interactions and crystal packing behavior.

| Geometric Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅F₂IO | |

| Molecular Weight | 270.01 g/mol | |

| Calculated Density | 1.876 g/cm³ | |

| Heavy Atom Count | 11 atoms | Calculated from |

The electronic effects of the multiple electronegative substituents create a complex charge distribution across the aromatic ring system. The two fluorine atoms and the iodine atom significantly withdraw electron density from the aromatic system, while the methoxy group provides electron donation through resonance effects. These competing electronic influences result in localized charge distributions that affect both the geometric parameters and the reactivity patterns of the compound.

The conformational analysis must consider the rotational freedom of the methoxy group and the potential for intramolecular interactions between substituents. The ortho relationship between the fluorine atoms creates a region of high electronegativity that may influence the preferred conformations of the molecule. The steric bulk of the iodine atom may restrict certain conformational arrangements and influence the overall molecular shape in both solution and solid-state environments.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound requires consideration of the multiple functional groups and their characteristic absorption patterns. Infrared spectroscopy analysis would be expected to reveal several diagnostic absorption bands corresponding to the various functional groups present in the molecule. The aromatic carbon-hydrogen stretching vibrations would appear in the region around 3020-3080 wavenumbers, characteristic of aromatic systems. The aromatic carbon-carbon stretching modes would be observed in the 1550-1700 wavenumber range, providing confirmation of the benzene ring structure.

The methoxy substituent introduces specific infrared absorption features that aid in structural confirmation. The carbon-oxygen stretching vibration of the methoxy group would be expected to appear as a strong absorption in the 1087-1205 wavenumber region. The carbon-hydrogen stretching vibrations of the methyl group would contribute to absorptions in the 2800-3000 wavenumber range, providing additional structural verification. The multiple halogen substituents may influence the exact positions and intensities of these characteristic absorptions through electronic effects.

Nuclear magnetic resonance spectroscopy would provide detailed information about the hydrogen and carbon environments within the molecule. The aromatic protons would be expected to appear as distinct signals in the aromatic region of the proton nuclear magnetic resonance spectrum, with chemical shifts and coupling patterns influenced by the multiple electronegative substituents. The methoxy group would contribute a characteristic singlet for the methyl protons, typically appearing in the 3.5-4.0 parts per million region.

Mass spectrometry analysis would reveal the molecular ion peak at mass-to-charge ratio 270, corresponding to the molecular weight of 270.01 g/mol. The isotope pattern would be particularly distinctive due to the presence of iodine, which exists as a single isotope, and the multiple fluorine atoms. Fragmentation patterns would likely include loss of the methoxy group and various combinations of halogen atoms, providing structural confirmation through characteristic fragment ion masses.

Crystallographic Data and X-ray Diffraction Studies

The crystallographic characterization of this compound would provide definitive structural information including precise bond lengths, bond angles, and intermolecular packing arrangements. X-ray diffraction studies would reveal the exact three-dimensional arrangement of atoms within the crystal lattice and provide quantitative geometric parameters for the polysubstituted benzene system. The presence of multiple halogen atoms would likely influence the crystal packing through halogen bonding interactions and other non-covalent forces.

The heavy atom content, particularly the iodine substituent, would facilitate X-ray diffraction analysis by providing strong scattering factors for accurate structure determination. The molecular packing would be influenced by the combination of polar and nonpolar interactions, including potential halogen bonding involving the iodine and fluorine atoms. The methoxy group may participate in weak hydrogen bonding interactions that contribute to the overall crystal stability and packing efficiency.

Crystallographic analysis would provide precise determination of the aromatic ring geometry and quantify any deviations from ideal benzene planarity caused by the multiple substituents. The bond lengths involving the carbon-halogen bonds would be particularly informative, revealing the electronic effects of the multiple electronegative substituents on the aromatic system. The carbon-iodine bond length would be expected to be significantly longer than the carbon-fluorine bonds due to the larger atomic radius of iodine.

| Crystallographic Parameter | Expected Characteristics | Structural Significance |

|---|---|---|

| Crystal System | Likely monoclinic or orthorhombic | Influenced by molecular symmetry |

| Molecular Packing | Halogen bonding interactions | Stabilized by C-I···F contacts |

| Ring Planarity | Minor deviations possible | Electronic effects of substituents |

| Bond Lengths | C-F shorter than C-I | Atomic radius differences |

The intermolecular interactions within the crystal structure would likely include various types of halogen bonding, particularly involving the iodine atom as an electron acceptor and the fluorine atoms as electron donors. These interactions would influence the melting point, solubility characteristics, and other physical properties of the compound. The crystal structure analysis would also reveal the preferred conformations of the methoxy group and any intramolecular interactions that stabilize particular orientations.

Temperature-dependent crystallographic studies could provide insights into thermal expansion behavior and potential phase transitions. The thermal ellipsoids derived from the diffraction data would indicate the thermal motion of individual atoms and provide information about the dynamic behavior of the molecule within the crystal lattice. These studies would be particularly valuable for understanding the stability and handling characteristics of the compound under various temperature conditions.

特性

IUPAC Name |

1,2-difluoro-4-iodo-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2IO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQSYQHIOJOCIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673123 | |

| Record name | 1,2-Difluoro-4-iodo-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228093-54-6 | |

| Record name | 1,2-Difluoro-4-iodo-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Electrophilic Aromatic Substitution on Methoxybenzene Derivatives

One of the primary approaches involves electrophilic aromatic substitution (EAS) on a methoxybenzene precursor, leveraging the activating effect of the methoxy group to direct halogenation selectively. This method typically employs halogen sources such as iodine or iodine monochloride in the presence of catalysts or oxidizing agents.

- Procedure Overview:

- Starting with 5-methoxybenzene, iodine is introduced using iodine monochloride (ICl) or iodine in the presence of oxidants like hydrogen peroxide or nitric acid.

- The methoxy group directs the electrophile to ortho and para positions, favoring substitution at the 4-position (para to methoxy).

- Controlled reaction conditions (temperature, solvent polarity) are crucial to prevent over-iodination or polyhalogenation.

- A typical reaction involves stirring methoxybenzene with iodine and an oxidant in acetic acid or dichloromethane at room temperature or mild heating, yielding 4-iodo-5-methoxybenzene with high selectivity.

Selective Fluorination Using Nucleophilic or Electrophilic Fluorinating Agents

Fluorination at the 1,2-positions (adjacent to the methoxy group) can be achieved via nucleophilic fluorination or electrophilic fluorination techniques:

Method A: Nucleophilic Fluorination

- Using diethylaminosulfur trifluoride (DAST) or similar reagents to introduce fluorine atoms onto activated aromatic rings.

- Requires prior activation of the aromatic ring, often via substitution or directing groups.

Method B: Electrophilic Fluorination

- Employing reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve regioselectivity.

- In a recent study, fluorination of methoxybenzene derivatives with NFSI at room temperature resulted in ortho and para fluorination, with subsequent regioselective control to obtain 1,2-difluoro derivatives.

Iodination at the Para Position Followed by Fluorination

A two-step sequence often employed involves:

- Step 1: Iodination at the para position using iodine and an oxidant such as nitric acid or iodine monochloride, facilitated by the activating methoxy group.

- Step 2: Fluorination at the ortho position via nucleophilic fluorination or electrophilic fluorination, depending on the specific reagents and conditions.

- A documented procedure involves iodination of 5-methoxybenzene with iodine and a catalytic amount of copper or iron salts, followed by fluorination with DAST or NFSI, yielding the target compound with high regioselectivity.

Use of Transition Metal Catalysis for Halogenation

Transition metal catalysis, such as palladium or copper-catalyzed halogenation, has been explored:

- Method:

- Catalytic systems involving copper or palladium complexes facilitate halogenation under milder conditions.

- These methods can improve regioselectivity and yield, especially for complex substitution patterns.

- Copper-catalyzed iodination of aromatic compounds with iodine and oxidants has been reported to produce para-iodo derivatives efficiently, which can then be fluorinated selectively.

Data Table: Summary of Preparation Methods

Notes and Considerations:

- Reaction Conditions: Precise temperature control and choice of solvent significantly influence regioselectivity and yield.

- Oxidants and Catalysts: Use of oxidants like nitric acid or metal catalysts enhances halogenation efficiency.

- Regioselectivity: Directing effects of the methoxy group are exploited to favor substitution at specific positions.

- Purification: Post-reaction purification typically involves silica gel chromatography or recrystallization to isolate pure 1,2-difluoro-4-iodo-5-methoxybenzene.

化学反応の分析

1,2-Difluoro-4-iodo-5-methoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1,2-difluoro-4-methoxybenzene .

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 1,2-difluoro-4-iodo-5-methoxybenzene is CHFIO. The presence of both halogens (fluorine and iodine) enhances its reactivity in nucleophilic substitution and coupling reactions, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

-

Organic Synthesis

- Building Block for Complex Molecules : this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its halogen atoms can be replaced or modified through various chemical reactions, allowing for the construction of diverse molecular architectures .

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other functional groups. This property is particularly useful in creating derivatives with enhanced biological activity or different physical properties.

-

Medicinal Chemistry

- Drug Development : The compound has been explored for its potential applications in drug development. Its unique electronic properties and reactivity profile make it suitable for synthesizing pharmaceutical agents that target specific biological pathways .

- Biological Activity Studies : Research has investigated the interactions of this compound with various biomolecules, providing insights into its potential therapeutic effects and mechanisms of action in biological systems .

-

Material Science

- Specialty Chemicals : The compound is utilized in the production of specialty chemicals that require specific properties such as enhanced solubility or reactivity. It can be incorporated into polymers or coatings to impart desired characteristics.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in Suzuki coupling reactions to produce biaryl compounds. The reaction conditions involved palladium catalysts and bases such as potassium carbonate in organic solvents. This method yielded high-purity products suitable for further functionalization.

Research focusing on the biological activity of this compound revealed its potential as an inhibitor of specific enzyme targets. Interaction studies indicated that the compound could modulate biochemical pathways relevant to disease states, highlighting its promise in medicinal applications.

作用機序

The mechanism by which 1,2-Difluoro-4-iodo-5-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methoxy group. These substituents affect the compound’s nucleophilicity and electrophilicity, guiding its behavior in various reactions .

In biological applications, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom allows for the incorporation of radioactive isotopes, enabling the compound to be used as a tracer in imaging studies .

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties and applications of 1,2-Difluoro-4-iodo-5-methoxybenzene, a comparative analysis with structurally analogous compounds is provided below.

Table 1: Comparative Analysis of Halogenated Benzene Derivatives

Key Comparisons

Substituent Effects on Reactivity

- This compound vs. 1,2-Dimethoxy-4-iodo-5-(fluoromethyl)benzene :

The latter’s dimethoxy groups (electron-donating) and fluoromethyl substituent increase steric hindrance and hydrophobicity compared to the target compound’s fluorine and methoxy groups. This difference may limit the latter’s utility in coupling reactions but enhance membrane permeability in bioactive molecules . - Nitro-Substituted Analogs (e.g., 1,2-Difluoro-3-methoxy-4-nitrobenzene) :

Nitro groups strongly withdraw electrons, making these compounds more reactive toward nucleophilic aromatic substitution. In contrast, the iodine in the target compound facilitates metal-catalyzed cross-couplings, offering divergent synthetic pathways .

Biological Activity Benzimidazole derivatives (e.g., 4e, 4f) exhibit notable antifungal and antibacterial properties due to their heterocyclic cores .

Synthetic Complexity The synthesis of benzimidazole derivatives involves multi-step reactions, including cyclization and purification via column chromatography .

生物活性

1,2-Difluoro-4-iodo-5-methoxybenzene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHFI O, featuring a methoxy group (-OCH) and two fluorine atoms at the 1 and 2 positions of the benzene ring, with an iodine atom at the 4 position. This unique substitution pattern influences its chemical reactivity and biological interactions.

This compound exhibits several mechanisms through which it interacts with biological systems:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby altering their catalytic activity. Such interactions can be crucial for developing therapeutic agents targeting enzyme-related diseases.

- Receptor Binding : It may interact with various receptors on cell surfaces, modulating signaling pathways that are vital for cellular responses. This property could be leveraged in drug development to create compounds that selectively activate or inhibit receptor functions.

- Chemical Reactivity : The presence of halogen atoms can enhance the compound's reactivity, allowing it to participate in various chemical reactions that could lead to the formation of bioactive metabolites.

Research Findings

Recent studies have highlighted the potential biological activities of this compound:

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study investigated the effects of halogenated aromatic compounds on cancer cell proliferation. While specific data on this compound was not detailed, compounds with similar structures showed significant inhibition of tumor growth in vitro. This suggests that further exploration into this compound's anticancer potential is warranted.

Case Study 2: Enzyme Interaction Studies

In enzyme assays, related difluorinated compounds demonstrated significant binding affinities to specific targets involved in metabolic pathways. These findings support the hypothesis that this compound may similarly interact with crucial enzymes, warranting further investigation into its inhibitory effects.

Q & A

Q. Table 1: Example Reagents for Key Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Iodination | Electrophilic substitution | ICl, AcOH, 0°C | 65–75 | |

| Fluorination | Halogen exchange | DAST, DCM, –20°C | 50–60 |

How can spectral data discrepancies (e.g., NMR or MS) be resolved for this compound?

Discrepancies often arise from isotopic interference (e.g., iodine’s 127/129I split) or solvent effects. For NMR:

- ¹H NMR : The methoxy group (δ ~3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm) should integrate correctly. Fluorine coupling (²JHF) may split peaks; use ¹⁹F NMR for clarity.

- MS : The molecular ion [M]⁺ for C₇H₅F₂IO (FW 270.02) should dominate. Isotopic patterns for iodine (1:1 ratio for M and M+2) confirm purity .

If contradictions persist, cross-validate with alternative techniques like X-ray crystallography or high-resolution MS.

What advanced computational methods are suitable for predicting reactivity or degradation pathways?

Machine learning models (e.g., PISTACHIO, REAXYS) can predict reaction pathways by analyzing substituent effects. For example:

Q. Table 2: Computational Predictions for Hydrolysis

| Condition | Predicted Half-Life (h) | Key Degradation Product |

|---|---|---|

| pH 7 | >500 | None (stable) |

| pH 12 | 12 | 1,2-Difluoro-4-iodophenol |

How does the substituent pattern influence biological or material science applications?

The electron-withdrawing fluorine and iodine atoms enhance electrophilicity, making the compound a candidate for:

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids for drug intermediate synthesis.

- Supramolecular chemistry : Fluorine’s hydrophobic effects can drive self-assembly in liquid crystals or polymers .

Contrast this with positional isomers (e.g., 1,3-difluoro derivatives), where altered dipole moments reduce stacking efficiency .

What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for volatile intermediates .

- Waste disposal : Halogenated waste must be segregated and treated via incineration to avoid iodine release .

- Emergency measures : For spills, neutralize with sodium thiosulfate to reduce iodine toxicity .

How can researchers optimize reaction conditions using design of experiments (DoE)?

A factorial DoE approach can minimize trial runs. Variables include:

- Temperature (–20°C to 25°C)

- Solvent polarity (DCM vs. THF)

- Catalyst loading (0.1–1.0 eq).

Response surface methodology (RSM) identifies optimal yields while resolving conflicting parameters (e.g., solubility vs. reactivity) .

What are the limitations of current synthetic routes, and how can they be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。